N-(2-Chloro-4-pyridinyl)benzamide
Description
Significance of Benzamide (B126) and Pyridinyl Scaffolds in Molecular Design
The benzamide and pyridinyl scaffolds are considered "privileged structures" in drug discovery, meaning they are frequently found in biologically active compounds and approved pharmaceuticals. pharmablock.comrsc.org
Benzamide Scaffold:
Benzamides are derivatives of benzoic acid and are recognized for their broad spectrum of pharmacological activities. nih.gov This versatility has made them a cornerstone in the synthesis of new therapeutic agents. researchgate.net The benzamide functional group can act as a crucial building block, with substitutions on the aromatic ring or the amide nitrogen leading to diverse biological effects. researchgate.net These effects include antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. nih.govresearchgate.netnih.gov The amide group itself is a key feature in many biological processes and is present in approximately 25% of all active pharmaceutical ingredients. researchgate.net
Pyridinyl Scaffold:
The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is another immensely important scaffold in medicinal chemistry. nih.govresearchgate.netdovepress.com It is an isostere of benzene (B151609), but the nitrogen atom significantly alters its physicochemical properties, introducing a hydrogen bond acceptor site and changing the electron distribution in the ring. pharmablock.com This can lead to improved biochemical potency, metabolic stability, and permeability of drug candidates. pharmablock.comresearchgate.net The U.S. FDA database includes over 95 approved drugs containing a pyridine or dihydropyridine (B1217469) ring, highlighting their therapeutic success in treating a wide range of conditions, from tuberculosis and HIV/AIDS to cancer and hypertension. nih.govdovepress.com The pyridine motif is also found in many natural products, including vitamins and alkaloids. rsc.orgdovepress.com
The combination of these two scaffolds in N-(2-Chloro-4-pyridinyl)benzamide creates a molecule with a rich potential for biological interactions, making it an interesting subject for chemical and biological research.
Overview of the Chemical Compound this compound in Scientific Literature
This compound, also known by synonyms such as 2-chloro-N-pyridin-4-ylbenzamide, is a specific molecule that has been cataloged in chemical databases. lookchem.com While extensive research dedicated solely to this compound is not widely published, its chemical properties have been recorded, and it is available as a research chemical. lookchem.comsynchem.desigmaaldrich.com
The presence of the chloro-substituent on the pyridine ring and the specific linkage (amide bond between the benzoyl group and the 4-position of the pyridine ring) define its unique chemical architecture. The synthesis of related N-pyridinyl benzamides has been achieved through various methods, including the catalyzed oxidative amidation between a substituted aminopyridine and a benzaldehyde (B42025) derivative. researchgate.net A general synthesis for a related compound, 2-Chloro-N-(4-nitrophenyl)benzamide, involves the reaction of a substituted benzoic acid with 4-nitroaniline (B120555) in the presence of coupling agents like EDCI and DMAP. chemicalbook.com
Below is a table summarizing the key chemical properties of this compound as found in public databases.
| Property | Value | Source |
| Molecular Formula | C12H9ClN2O | lookchem.com |
| Molecular Weight | 232.669 g/mol | lookchem.com |
| CAS Number | 113204-19-6 | lookchem.com |
| XLogP3 | 1.4 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Complexity | 241 | lookchem.com |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Cl | lookchem.com |
This data is compiled from chemical databases and supplier information. It should be noted that some suppliers provide this compound for early discovery research and may not independently verify all analytical data. sigmaaldrich.com
Scope and Research Aims for this compound Studies
Given the limited specific research on this compound, the scope and aims for future studies can be inferred from the known biological activities of its core scaffolds. The primary research aim would be to synthesize and screen this compound for various biological activities to determine its potential as a lead molecule in drug discovery.
Potential Research Aims:
Antimicrobial and Antiviral Screening: Pyridine and benzamide derivatives have demonstrated antimicrobial properties. mdpi.com Research could investigate the efficacy of this compound against a panel of bacteria and fungi.
Anticancer Activity Evaluation: Both scaffolds are present in numerous anticancer agents. nih.govdovepress.com Studies could explore the cytotoxic effects of the compound on various cancer cell lines and investigate its mechanism of action, such as the inhibition of specific kinases or enzymes involved in tumor progression.
Enzyme Inhibition Assays: Benzamides are known to be effective enzyme inhibitors, for instance, against carbonic anhydrase and acetylcholinesterase. nih.gov this compound could be tested for its inhibitory potential against a range of therapeutically relevant enzymes.
Agrochemical Research: The structural motifs present in the compound are also found in agrochemicals. rsc.org Therefore, its potential as a pesticide or herbicide could be another avenue of investigation.
Materials Science: The unique chemical structure could be of interest in the development of new materials with specific properties. ontosight.ai
The initial scope of research would likely involve the development of a reliable synthesis method, followed by a broad biological screening to identify any "hit" activities. Positive results would then warrant more focused studies to understand the structure-activity relationship (SAR) and to optimize the molecule for improved potency and selectivity.
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-10(6-7-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAMRMDFJCKFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 2 Chloro 4 Pyridinyl Benzamide and Its Analogues
Established Synthetic Routes to the Core Structure of N-(2-Chloro-4-pyridinyl)benzamide
The formation of the central amide bond in this compound is the key step in its synthesis. Several reliable methods have been established for this purpose.
Condensation Reactions of Halobenzoyl Chlorides with Aminopyridines
A primary and widely used method for synthesizing this compound involves the condensation reaction between a halobenzoyl chloride, such as 2-chlorobenzoyl chloride, and 4-aminopyridine. lookchem.com This reaction is a classic example of nucleophilic acyl substitution where the amino group of the pyridine (B92270) attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reactivity of acid chlorides makes them highly effective reagents for this transformation. libretexts.org
This method's efficiency can be influenced by the specific reaction conditions, including the choice of solvent and the use of a base to neutralize the HCl byproduct. The general applicability of this approach has led to the synthesis of a wide array of N-pyridinylbenzamide derivatives. researchgate.netnih.gov
Coupling Reactions for Pyridine Ring Formation
While the aforementioned methods focus on forming the amide bond with a pre-existing pyridine ring, alternative strategies involve constructing the pyridine ring itself as part of the synthesis. Various methods exist for pyridine synthesis, such as the Hantzsch pyridine synthesis and its modifications, which involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. mdpi.compharmaguideline.com Other approaches include the Guareschi-Thorpe synthesis and the Krohnke pyridine synthesis. pharmaguideline.com
More contemporary methods utilize transition-metal-catalyzed cross-coupling reactions to construct the pyridine ring. organic-chemistry.org For instance, coupling reactions can be employed to introduce nitrogen-containing substituents onto a pre-functionalized benzene (B151609) ring, which can then be cyclized to form the pyridine moiety. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring.
Design and Synthesis of this compound Derivatives and Analogues
The core structure of this compound serves as a scaffold for the development of new analogues with potentially enhanced properties. This is achieved by introducing substituents on the benzamide (B126) moiety or by modifying the pyridinyl ring.
Introduction of Substituents on the Benzamide Moiety
The benzamide portion of the molecule is a common site for modification. A variety of substituents can be introduced onto the phenyl ring to investigate their effects on the compound's properties. This can be achieved by starting with appropriately substituted benzoic acids or benzoyl chlorides in the condensation reaction. mdpi.comnih.gov
For example, the synthesis of N-substituted benzamide derivatives has been explored extensively, where different functional groups are incorporated into the benzoyl ring. researchgate.netnih.gov These modifications can include alkyl, halo, nitro, and other groups. mdpi.comnih.govnih.gov The synthesis of these derivatives often follows the same fundamental synthetic routes as the parent compound, primarily through the condensation of a substituted benzoyl chloride with the aminopyridine. lookchem.commdpi.com
Table 1: Examples of Synthesized this compound Derivatives with Benzamide Modifications
| Starting Benzoyl Chloride | Resulting Derivative | Reference |
| 2-Chloro-5-nitrobenzoyl chloride | N-(2-Chloro-4-pyridinyl)-2-chloro-5-nitrobenzamide | nih.gov |
| 2,4-Dichlorobenzoyl chloride | N-(2-Chloro-4-pyridinyl)-2,4-dichlorobenzamide | mdpi.com |
| 4-Bromo-2-chlorobenzoyl chloride | N-(2-Chloro-4-pyridinyl)-4-bromo-2-chlorobenzamide | mdpi.com |
This table is illustrative and not exhaustive.
Modifications of the Pyridinyl Ring
Modifications to the pyridinyl ring offer another avenue for creating analogues of this compound. These changes can involve the introduction of substituents onto the pyridine ring or altering the position of the nitrogen atom within the ring.
The synthesis of these analogues typically requires starting with a modified aminopyridine. For instance, to synthesize an analogue with a methyl group on the pyridine ring, such as N-(2-chloro-4-methyl-pyridin-yl)benzamide, one would start with 2-chloro-4-methyl-2-aminopyridine. sigmaaldrich.com Similarly, other substituted aminopyridines can be used to generate a diverse library of compounds. The synthesis of substituted aminopyridines can be achieved through various methods, including functionalization of commercially available pyridines or de novo synthesis of the substituted ring system. google.comgoogle.com
Furthermore, C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be employed to introduce the amino group at a specific position on a pre-functionalized pyridine ring. researchgate.net This allows for precise control over the substitution pattern of the resulting N-(pyridinyl)benzamide. The reactivity of the pyridine ring itself can be modulated, for instance, through the formation of pyridine-N-oxides, which can facilitate certain substitution reactions. pharmaguideline.comgcwgandhinagar.com
Table 2: Examples of N-Benzamide Derivatives with Modified Pyridinyl Rings
| Starting Aminopyridine | Resulting N-Benzamide Derivative | Reference |
| 2-Amino-4-methylpyridine | N-(4-Methyl-2-pyridinyl)benzamide | sigmaaldrich.com |
| 2-Amino-4-(piperidinylmethyl)pyridine | N-(4-(Piperidinylmethyl)-2-pyridinyl)benzamide | google.com |
| 4-Amino-2,6-dichloropyridine | N-(2,6-Dichloro-4-pyridinyl)benzamide | mdpi.com |
This table is illustrative and not exhaustive.
Exploration of Linker Modifications
The amide bond in this compound serves as a crucial, albeit relatively stable, linker between the benzoyl and pyridinyl moieties. Modifications of this linker are less common than substitutions on the aromatic rings but can be achieved through several synthetic strategies. These modifications primarily involve the synthesis of analogues with altered linker structures, such as thioamides, reversed amides, or the introduction of alkyl chains to the amide nitrogen.
One common approach to creating analogues involves the synthesis of halo- and nitro-substituted N-(2-aminoethyl)benzamides, which can be seen as an extension of the linker. mdpi.comnih.gov These modifications can influence the molecule's conformational flexibility and its hydrogen bonding capabilities. The synthesis typically involves the reaction of a substituted benzoyl chloride with a modified amine component. For instance, creating an N-alkylated analogue would involve the deprotonation of the amide N-H with a suitable base followed by alkylation with an alkyl halide.
Thioamide analogues, where the carbonyl oxygen is replaced by sulfur, can be prepared by treating the parent amide with a thionating agent like Lawesson's reagent. This modification significantly alters the electronic properties and hydrogen-bonding characteristics of the linker.
Furthermore, analogues can be prepared by reacting 4-chlorobenzoyl chloride with various amines, such as 2-morpholinoethylamine, in a suitable solvent. google.com This approach allows for the introduction of diverse functional groups at the terminus of the linker, thereby exploring a wider chemical space.
A summary of potential linker modifications is presented in the table below.
| Modification Type | Synthetic Approach | Potential Impact |
| N-Alkylation | Deprotonation followed by reaction with an alkyl halide. | Alters steric bulk and removes hydrogen bond donor capability. |
| Thioamidation | Treatment with Lawesson's reagent. | Modifies electronic properties and hydrogen bonding. |
| Linker Extension | Synthesis from extended diamine precursors. | Increases flexibility and spacing between aromatic rings. |
| Reversed Amide | Synthesis from a benzoic acid and a substituted aniline (B41778). | Changes the orientation of the amide bond. |
Chemical Reactivity Analysis of this compound and Related Intermediates
The chemical reactivity of this compound is largely dictated by the electronic properties of the 2-chloropyridine (B119429) ring. The chlorine atom at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridinic nitrogen. The benzamide group, particularly the orientation of the carbonyl, can further influence the reactivity of the pyridine ring.
Nucleophilic Substitution Reactions of Halogen Atoms
The chlorine atom at the C-2 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comchempanda.com This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. stackexchange.com A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted pyridine derivatives.
Common nucleophiles for this transformation include amines, alcohols, and thiols. For instance, reaction with primary or secondary amines can yield 2-aminopyridine (B139424) derivatives. thieme-connect.comthieme-connect.de These reactions can sometimes be performed without a catalyst at elevated temperatures, particularly in a flow reactor. thieme-connect.com However, for less reactive amines or for achieving higher selectivity, palladium-catalyzed methods like the Buchwald-Hartwig amination are often employed. researchgate.netwikipedia.org
Reactions with sulfur nucleophiles, such as thiols or thiolates, provide access to 2-thiopyridine derivatives. chemrxiv.org These reactions can often proceed under mild conditions, sometimes at room temperature, due to the high nucleophilicity of sulfur. chemrxiv.org The substitution of the chlorine with an oxygen-based nucleophile, such as an alkoxide or phenoxide, can also be achieved to form the corresponding ether derivatives, often under conditions similar to those used for amination. wikipedia.org
The table below summarizes some representative nucleophilic substitution reactions on 2-chloropyridines.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | n-Hexylamine | 2-Aminopyridine derivative | High temperature, or Pd catalysis (e.g., Buchwald-Hartwig) thieme-connect.comresearchgate.net |
| Thiol | Sodium thiophenoxide | 2-Thiopyridine derivative | Room temperature or mild heating chemrxiv.org |
| Alcohol | Sodium methoxide | 2-Alkoxypyridine derivative | Base-mediated, often with heating wikipedia.org |
Oxidation and Reduction Pathways
The this compound molecule possesses several sites that can undergo oxidation or reduction. The pyridine nitrogen is susceptible to oxidation, which can in turn modify the reactivity of the chloro-substituent.
Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgchempanda.comdcu.ieguidechem.com The formation of the N-oxide has a significant electronic impact on the pyridine ring, further activating the C-2 and C-4 positions towards nucleophilic attack. wikipedia.orgnih.gov This strategy is often employed to facilitate the displacement of the chlorine atom. For instance, the N-oxidation of 2-chloropyridine can be achieved using hydrogen peroxide with a catalyst like tungstic acid. guidechem.com The reaction temperature is a critical parameter in this transformation. guidechem.com
Reduction: The primary sites for reduction are the chloro group and potentially the amide bond under harsh conditions. The chloro group can be removed via catalytic hydrogenation, using a palladium catalyst and a hydrogen source. This would lead to the corresponding N-(4-pyridinyl)benzamide. In a related context, the reduction of a nitro group to an amine on a similar scaffold has been demonstrated using iron powder in acetic acid. nih.gov This suggests that if a nitro group were present on either aromatic ring of an analogue, it could be selectively reduced. The amide bond is generally stable to reduction but can be cleaved under forcing conditions with strong reducing agents like lithium aluminum hydride, which would yield an amine and an alcohol.
Advanced Coupling Reactions in Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position of the pyridine ring. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the 2-chloropyridine moiety with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. thieme-connect.commdpi.comresearchgate.net This reaction is highly effective for synthesizing biaryl compounds. Simple 2-chloropyridines react smoothly in Suzuki couplings catalyzed by palladium complexes like Pd(PPh3)4. thieme-connect.compismin.com For more complex substrates, a variety of palladium catalysts and ligands can be employed to achieve high yields and functional group tolerance. mdpi.comresearchgate.netnih.govresearchgate.net
Buchwald-Hartwig Amination: As mentioned previously, the Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. researchgate.netwikipedia.orgorganic-chemistry.org This reaction couples the 2-chloropyridine with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands. This method is highly general and allows for the introduction of a wide range of amine functionalities. For di-substituted pyridines, such as 2,4-dichloropyridine, regioselective amination at the C-2 position can be achieved under controlled conditions. researchgate.netmit.edu
The table below provides an overview of advanced coupling reactions applicable to the derivatization of the 2-chloropyridine core.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Bond Formed |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | C-C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)2 / Phosphine Ligand / Base | C-N |
| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) cocatalyst / Base | C-C (alkyne) |
| Heck | Alkene | Pd catalyst / Base | C-C (alkene) |
Molecular Interactions and Biological Target Engagement of N 2 Chloro 4 Pyridinyl Benzamide Derivatives
Identification and Characterization of Molecular Targets
Once biological activity is confirmed, subsequent studies aim to identify the specific molecular target and characterize the binding interactions, often using a combination of biochemical and computational methods.
Derivatives of the N-(2-Chloro-4-pyridinyl)benzamide scaffold have been investigated for their ability to bind to various receptors, particularly G-protein coupled receptors (GPCRs) involved in neurotransmission.
Serotonin (B10506) Receptors: Modifications of the benzamide (B126) structure have yielded potent and selective ligands for serotonin (5-HT) receptors. For example, 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide was identified as a potent and selective agonist for the 5-HT1F receptor. researchgate.net In another study, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives showed high binding affinity for the 5-HT(4) receptor. nih.gov
P2X7 Receptor: The P2X7 receptor, an ion channel gated by ATP, is a target for neuroinflammation. Focused structure-activity relationship (SAR) studies led to the discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS-penetrable P2X7 receptor antagonist. nih.gov
Molecular docking and simulation studies are invaluable for visualizing how these inhibitors interact with the active sites of their target enzymes.
α-Glucosidase: For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, docking simulations revealed key interactions within the α-glucosidase active site. The most active compound, 5o , was found to form hydrogen bonds with the amino acid residue Glu:276. nih.gov It also engaged in charge-charge interactions with Asp:349 and Glu:276, and formed multiple pi-pi stacking or T-shaped interactions with aromatic residues such as Phe:157, His:348, Tyr:344, Phe:298, and His:279, anchoring it firmly in the binding pocket. nih.gov
InhA: Biophysical studies of direct InhA inhibitors like the 4-hydroxy-2-pyridones have revealed that they bind specifically to InhA in a manner that is dependent on the presence of the cofactor NADH. nih.govorientjchem.org This binding effectively blocks the enoyl-substrate binding pocket, preventing the enzyme from performing its function in mycolic acid synthesis. nih.govorientjchem.org Ab initio molecular simulations have been used to further investigate the key interactions between InhA and newly designed heteroaryl benzamide derivatives to understand the structural basis for their inhibitory effects. nih.gov
No Scientific Data Available for this compound in the Requested Biological Contexts
Following a comprehensive search of available scientific literature, no specific research findings were identified for the chemical compound This compound concerning its molecular interactions, biological target engagement, or its mechanisms of action at the cellular and molecular level as outlined in the requested article structure.
The performed searches aimed to uncover data on the compound's potential role in the inhibition of the Hedgehog signaling pathway via Smoothened, its modulation of specific cellular processes, its ability to induce apoptosis through ROS-mediated mitochondrial dysfunction, and its potential interference with chitin (B13524) synthesis. Despite targeted queries, the scientific literature does not appear to contain studies addressing these specific biological activities for this compound.
While broader research exists on various benzamide derivatives and their diverse biological activities, the explicit focus on this compound yielded no information pertinent to the requested topics of:
Exploration of Specific Signaling Pathways (e.g., Hedgehog Pathway Inhibition via Smoothened)
Modulation of Specific Cellular Processes
Inducement of Programmed Cell Death (e.g., Apoptosis via ROS-mediated Mitochondrial Dysfunction)
Interference with Key Biosynthetic Pathways (e.g., Chitin Synthesis Inhibition)
Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible at this time due to the absence of primary research on this specific compound in the specified contexts.
Structure Activity Relationship Sar Studies of N 2 Chloro 4 Pyridinyl Benzamide Analogues
Elucidation of Key Pharmacophoric Features
The fundamental structure of N-(2-chloro-4-pyridinyl)benzamide consists of a central amide linker connecting a 2-chloropyridine (B119429) ring and a benzoyl group. The key pharmacophoric features essential for biological activity generally include:
The Amide Linker (-CONH-): This group is often crucial for establishing hydrogen bonds with biological targets. The hydrogen atom on the nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.
The 2-Chloropyridine Ring: The pyridine (B92270) ring itself can engage in various interactions, including π-π stacking and hydrogen bonding via the ring nitrogen. The presence and position of the chloro substituent are critical for modulating the electronic properties and steric profile of this moiety.
The Benzoyl Moiety: This aromatic ring provides a scaffold for substitution, allowing for the fine-tuning of the molecule's properties. It can also participate in hydrophobic and π-stacking interactions with the target protein.
Impact of Substituent Effects on Biological Activity
The systematic modification of substituents on both the pyridine and benzoyl rings has a profound impact on the biological activity of this compound analogues. These effects can be broadly categorized into electronic, steric, and lipophilic properties.
The electronic nature of substituents can significantly alter the reactivity and interaction capabilities of the molecule.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring they are attached to. In some series of benzamides, the presence of EWGs has been shown to enhance biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides, the presence of a nitro group on the N-aryl ring was favorable for inhibitory activity. nih.gov
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring. The effect of EDGs can be context-dependent. In some cases, an EDG can improve activity, while in others, it may be detrimental. For instance, in a study of 2-(2-pyridinyl)benzimidazoles, a related class of compounds, the introduction of an electron-donating ethyl group at the 5-position of the pyridine ring resulted in better anti-inflammatory activity. mdpi.com
The following table illustrates the potential impact of electronic substituent effects on biological activity, based on general findings in related compound series.
| Substituent (R) on Benzoyl Ring | Electronic Effect | Predicted Impact on Activity |
| -NO₂ | Strong EWG | Potentially increases activity |
| -Cl | Halogen (Inductive EWG) | Can enhance activity |
| -CH₃ | Weak EDG | Activity may increase or decrease |
| -OCH₃ | Strong EDG | Activity may increase or decrease |
This table is illustrative and based on general principles observed in benzamide (B126) derivatives.
The size and spatial arrangement of substituents (steric hindrance) play a critical role in how a molecule fits into its biological target's binding site.
In SAR studies of related benzamide analogues, it has been observed that bulky substituents can either enhance or diminish activity. If a bulky group can occupy a specific hydrophobic pocket in the receptor, it may increase binding affinity. Conversely, if the substituent is too large and clashes with the receptor surface, it will reduce activity. In some studies on benzamides with pyridine-linked 1,2,4-oxadiazoles, it was found that less sterically hindered substitutions on the aniline (B41778) ring could lead to an increase in activity, presumably by reducing obstacles to target binding. nih.gov
| Substituent Position on Benzoyl Ring | Steric Hindrance | Potential Consequence |
| Ortho | High | May cause steric clash or induce a conformational change. |
| Meta | Moderate | Can influence binding without drastic conformational changes. |
| Para | Low | Generally well-tolerated and can be used to modulate other properties like lipophilicity. |
This table provides a generalized view of steric effects.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in fatty or non-polar environments. It is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding.
For a molecule to be biologically active, it often needs to cross cell membranes to reach its target. Increasing lipophilicity can enhance membrane permeability. However, excessive lipophilicity can lead to poor solubility in aqueous environments, increased metabolic breakdown, and non-specific binding. Therefore, an optimal range of lipophilicity is often sought. In studies of N-(2-aminoethyl)benzamide analogues, the relative potencies of the compounds were rationalized in terms of both steric and hydrophobic (lipophilic) effects. nih.gov
Positional Isomerism and Conformer Analysis in SAR
The specific arrangement of atoms and functional groups (isomerism) and the three-dimensional shape of the molecule (conformation) are fundamental to its interaction with a biological target.
Positional Isomerism: Moving the chloro substituent on the pyridine ring (e.g., from position 2 to 3 or 5) or changing the point of attachment of the benzamide group to the pyridine ring (e.g., from position 4 to 2 or 3) would create isomers with potentially very different biological activities. A study on N-(chlorophenyl)pyridinecarboxamides, which are isomers of the title compound, revealed that the position of the chloro substituent and the pyridine nitrogen significantly influences the crystal packing and the types of intermolecular interactions formed, such as N-H···N(pyridine) or N-H···O=C hydrogen bonds. acs.orgresearchgate.net This highlights that even subtle changes in the relative positions of key functional groups can dramatically alter the way the molecule interacts with its environment and, by extension, its biological target.
Conformer Analysis: The this compound molecule is not rigid and can adopt different conformations due to rotation around the single bonds, particularly the amide bond and the bonds connecting the rings to the amide group. The biologically active conformation is the specific 3D shape the molecule adopts when it binds to its target. Intramolecular hydrogen bonds can play a role in stabilizing a particular conformation. For instance, in some related structures, an intramolecular N-H···N(pyridine) hydrogen bond can lead to a more planar conformation. researchgate.net Understanding the preferred low-energy conformations and the conformational requirements for binding is a key aspect of SAR.
Development of Predictive SAR Models
To rationalize the complex relationships between chemical structure and biological activity and to guide the design of new, more potent analogues, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area.
QSAR models attempt to find a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. These properties, known as molecular descriptors, can include parameters related to:
Electronic properties: Dipole moment, atomic charges.
Steric properties: Molecular volume, surface area.
Lipophilicity: logP.
Topological indices: Descriptors of molecular shape and branching.
Once a statistically significant correlation is established for a set of known compounds (a training set), the model can be used to predict the activity of new, yet-to-be-synthesized molecules. For various classes of benzamides and related heterocyclic compounds, QSAR models have been successfully developed to predict their activity. researchgate.netjppres.comunair.ac.id For example, a study on N-methyl pyrimidones used pharmacophore modeling and 3D-QSAR to identify key structural features and build a predictive model for HIV-1 integrase inhibitors. nih.gov Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Computational Chemistry and Molecular Modeling in the Study of N 2 Chloro 4 Pyridinyl Benzamide
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the mechanism of action of potential drug molecules like N-(2-Chloro-4-pyridinyl)benzamide by modeling their interaction with biological targets.
Molecular docking simulations are employed to predict how this compound and related compounds fit into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on their energetic favorability. For benzamide-based compounds, docking studies have successfully predicted binding modes within the active sites of various enzymes, such as kinases and proteases. peerj.commdpi.com
The predictions reveal the specific sub-pockets occupied by different parts of the molecule. For instance, the 2-chlorobenzamide (B146235) group and the 4-pyridinyl moiety of the title compound would be positioned to maximize favorable interactions with the protein's active site residues. In studies of similar pyridinyl-benzamide inhibitors, the final binding pose is often selected based on the lowest binding energy from a cluster of conformations with low root-mean-square deviation (RMSD). peerj.com These predictive models are fundamental for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. peerj.com
A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and its protein target, with more negative values typically indicating a stronger binding. For series of related benzamide (B126) derivatives, docking studies have reported binding energies ranging from -7.9 to -11.1 kcal/mol, depending on the specific target enzyme and the substitutions on the benzamide scaffold. nih.govnih.gov These scores are used to rank potential inhibitors and prioritize them for synthesis and experimental testing. While these estimations are approximations, they provide a valuable relative comparison of binding strength across a series of compounds, helping to identify the most promising candidates.
Docking studies provide a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. This analysis is critical for understanding the molecular basis of binding specificity and affinity. Key interactions observed for benzamide derivatives include:
Hydrogen Bonding: The amide (-CONH-) linker, common in this class of compounds, frequently acts as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming crucial hydrogen bonds with amino acid residues in the protein's active site, such as glutamic acid and aspartic acid. researchgate.net The nitrogen atom in the pyridine (B92270) ring can also serve as a hydrogen bond acceptor. mdpi.com
Hydrophobic Interactions: The aromatic rings (the chlorophenyl and pyridinyl groups) of this compound are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket. These can include pi-pi stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, and histidine. peerj.comnih.gov
Pi-Anion and Pi-Cation Interactions: The electron-rich pi systems of the aromatic rings can interact favorably with charged residues in the active site. For example, a substituted phenyl ring has been shown to form pi-anion interactions with glutamate (B1630785) residues. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding mode and the flexibility of the complex. For related benzamide derivatives, MD simulations have been used to validate docking results. nih.govnih.govresearchgate.net The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted orientation, confirming the viability of the docking pose. peerj.comresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For compounds like this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information helps to explain the molecule's reactivity and its ability to participate in various interactions. For example, understanding the effect of the electron-withdrawing chloro group on the benzamide ring and the electronic nature of the pyridine ring is crucial for rationalizing binding interactions. nih.gov These calculations can predict sites susceptible to metabolic attack or chemical reaction and provide a deeper understanding of the electronic factors that contribute to binding affinity.
In Silico Assessments of Compound Properties and Drug-Likeness for Pre-Clinical Candidate Selection
Before a compound can be considered for clinical trials, it must exhibit acceptable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties early in the drug discovery process, saving time and resources. For various benzamide derivatives, computational tools have been used to assess drug-likeness and predict ADMET parameters. nih.govnih.govresearchgate.netmdpi.com
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. lookchem.comarxiv.org Compounds that adhere to these rules are more likely to have good oral bioavailability. researchgate.net ADMET prediction models can estimate various parameters, including human intestinal absorption, permeability across cell membranes (like Caco-2 cells), blood-brain barrier penetration, and potential toxicity risks. nih.govnih.gov These computational assessments are vital for selecting preclinical candidates with a higher probability of success in later stages of drug development. arxiv.org
Interactive Table: Predicted Physicochemical and Drug-Likeness Properties for Benzamide Derivatives
This table presents typical parameters evaluated during in silico assessments for compounds structurally related to this compound. The values are representative of findings for similar chemical series. nih.govlookchem.com
| Property | Predicted Value Range / Guideline | Significance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule: Influences absorption and distribution. |
| XLogP3 / logP | < 5 | Lipinski's Rule: Measures lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule: Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule: Influences solubility and membrane permeability. |
| Rotatable Bonds | < 10 | Veber's Rule: Relates to conformational flexibility and oral bioavailability. researchgate.net |
| Human Intestinal Abs. | > 80% | Predicts the extent of absorption from the gut. nih.gov |
| Caco-2 Permeability | 0.3 - 0.6 nm/s | In vitro model for predicting intestinal permeability. nih.gov |
| Blood-Brain Barrier Pen. | Low to Medium | Indicates potential for central nervous system effects. nih.gov |
| Toxicity Risk | Low / No alerts | Early flag for potential toxicity issues (e.g., mutagenicity). researchgate.netnih.gov |
Advanced Characterization Techniques for N 2 Chloro 4 Pyridinyl Benzamide and Its Analogues in Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the molecular structure and confirming the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In analogues of N-(2-Chloro-4-pyridinyl)benzamide, characteristic signals are observed for the aromatic protons. For instance, in a related series of benzamides, pyridin-4-yl protons can appear at chemical shifts (δ) between 8.5–8.7 ppm. The amide proton (NH) typically presents as a singlet, with its chemical shift being sensitive to the surrounding chemical environment and solvent. For example, in various benzamide (B126) derivatives, the NH proton signal can be found in the range of δ 10.47-10.86 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR is used to determine the carbon framework of a molecule. The carbonyl carbon of the benzamide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum (e.g., δ 165–170 ppm). Aromatic carbons show signals in the range of approximately δ 120-150 ppm. For example, in a series of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(substituted phenyl)benzamides, the benzamide carbonyl carbon appears around δ 164 ppm, while the oxadiazole and pyridine (B92270) carbons resonate at various positions depending on their electronic environment. mdpi.com
¹⁹F NMR: For fluorinated analogues of this compound, ¹⁹F NMR is an indispensable technique. rsc.org It provides high sensitivity and a wide chemical shift range, making it ideal for identifying and quantifying fluorine-containing compounds. nih.govresearchgate.net This method is crucial for studying the metabolic fate of fluorinated xenobiotics and for quality control of fluorinated pharmaceuticals. nih.govnih.gov The chemical shifts and coupling constants (J-coupling) between fluorine and adjacent protons or carbons offer detailed structural insights. rsc.org
Table 1: Representative NMR Data for Benzamide Analogues
| Compound Type | Nucleus | Chemical Shift (ppm) | Characteristic Signal |
|---|---|---|---|
| Pyridinyl Benzamides | ¹H | 8.5–8.7 | Pyridin-4-yl protons |
| Substituted Benzamides | ¹H | 10.47–10.86 | Amide NH proton mdpi.com |
| Benzamides | ¹³C | 165–170 | Carbonyl carbon |
| Fluorinated Benzamides | ¹⁹F | - | Varies with fluorine environment rsc.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups within a molecule.
IR Spectroscopy: In benzamide derivatives, the IR spectrum typically shows characteristic absorption bands. The N-H stretching vibration of the amide group is observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide carbonyl group gives a strong absorption band around 1630-1680 cm⁻¹. nih.gov For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the C=O stretch was observed in the range of 1614–1692 cm⁻¹. nih.gov Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C-Cl stretching vibrations are typically found in the lower frequency region (e.g., ~778 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations in benzamide analogues are often prominent in the Raman spectrum.
Table 2: Key IR Absorption Frequencies for Benzamide Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200-3400 |
| Amide C=O | Stretching | 1630-1680 nih.gov |
| Aromatic C-H | Stretching | 3000-3100 |
| C-Cl | Stretching | ~700-800 nih.gov |
Mass Spectrometry (High-Resolution LC-MS, ESI+)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography (LC-MS) allows for the accurate determination of the molecular formula of a compound by providing a high-precision measurement of its mass-to-charge ratio (m/z). This is crucial for confirming the identity of newly synthesized compounds. mdpi.com
Electrospray Ionization (ESI+): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like benzamides. In positive ion mode (ESI+), the molecule is typically protonated, and the resulting [M+H]⁺ ion is detected. This allows for the confirmation of the molecular weight of the compound. For example, various benzamide analogues have been characterized by observing their [M+H]⁺ or [M+Na]⁺ peaks in the mass spectrum. mdpi.com
Crystallographic Studies
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is governed by various non-covalent interactions.
Hydrogen Bonding: In this compound and its analogues, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. lookchem.commdpi.com These hydrogen bonds play a crucial role in the formation of supramolecular structures, such as dimers, chains, and sheets. nih.govresearchgate.net For instance, in the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional C-H···O and C-H···F hydrogen bonds are observed. nih.gov
Table 3: Common Intermolecular Interactions in Benzamide Analogues
| Interaction Type | Donor/Acceptor or Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | N-H (donor), C=O (acceptor), Pyridine N (acceptor) lookchem.commdpi.com | Directs molecular assembly into specific motifs nih.gov |
| π-π Stacking | Benzene (B151609) and Pyridine rings researchgate.netmdpi.com | Contributes to crystal packing stability researchgate.net |
| Halogen Bonding | Chlorine atom | Can influence crystal packing |
Chromatographic Purity and Separation Methods
The rigorous assessment of purity and the effective separation of this compound and its analogues from reaction mixtures and potential impurities are critical steps in their research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for quantitative purity analysis, while column chromatography and recrystallization remain fundamental methods for purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound and its analogues. Its high resolution and sensitivity allow for the separation and quantification of the main compound from structurally similar impurities. Reversed-phase HPLC is the most common modality employed for this class of compounds.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound and related structures, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. sielc.com To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid may be added to the mobile phase. sielc.com
Detection is commonly achieved using a UV detector, as the benzamide and pyridine rings in the molecule are chromophores that absorb UV light. A standard detection wavelength for such aromatic compounds is 254 nm. The purity of a sample is determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram. For a compound to be considered of high purity, a result of >95% is often required.
Table 1: Illustrative HPLC Parameters for the Analysis of N-pyridinylbenzamide Analogues
| Parameter | Value/Condition |
| Column | C18, Reverse-Phase |
| Mobile Phase | Acetonitrile and Water mixture |
| Modifier | Phosphoric acid or Formic acid |
| Detection | UV at 254 nm |
| Purity Threshold | >95% |
This table presents typical starting parameters for HPLC method development for this compound and its analogues, based on common practices for similar chemical structures.
Column Chromatography and Recrystallization for Purification
For the purification of this compound on a preparative scale, column chromatography and recrystallization are frequently employed, often in sequence, to achieve high levels of purity.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For N-pyridinylbenzamides, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the sample through the column with a solvent system, known as the eluent. The choice of eluent is critical for effective separation. A mixture of a moderately polar solvent like dichloromethane (B109758) and a more polar solvent such as methanol (B129727) can be used to elute the desired compound from the silica gel column. The polarity of the eluent is often optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation between the target compound and its impurities.
Recrystallization
Following initial purification by column chromatography, recrystallization is often performed to further enhance the purity of the compound and to obtain a crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related benzamide compounds, a mixed solvent system such as ethanol (B145695) and water has been shown to be effective. The process involves dissolving the compound in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals can then be isolated by filtration.
Table 2: Common Purification Techniques for this compound
| Technique | Stationary/Solvent System | Purpose |
| Column Chromatography | Silica gel with Dichloromethane/Methanol eluent | Primary purification to remove significant impurities. |
| Recrystallization | Ethanol/Water solvent system | Final purification to achieve high purity and obtain a crystalline product. |
Emerging Research Applications and Future Perspectives of N 2 Chloro 4 Pyridinyl Benzamide Derivatives
Utility in Medicinal Chemistry Research and Chemical Biology Probes
The versatility of the N-(2-chloro-4-pyridinyl)benzamide core has been extensively leveraged in the design and synthesis of novel molecules with potential therapeutic applications and for the exploration of complex biological pathways.
Investigation as Pre-Clinical Agents for Disease Modulation
Derivatives of this compound have shown promise in a variety of preclinical models for a range of diseases, including cancer, diabetes, microbial infections, and inflammation. The chemical modularity of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: A significant body of research has focused on the anticancer potential of this compound derivatives. ontosight.ai These compounds have been investigated for their ability to inhibit specific enzymes involved in the proliferation of cancer cells. For instance, certain quinazoline-based pyrimidodiazepine derivatives have demonstrated notable antiproliferative activity against various human tumor cell lines. nih.govrsc.org One particular quinazoline-chalcone derivative exhibited high antiproliferative activity with GI50 values between 0.622 and 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org Furthermore, some pyrimidodiazepines displayed significant cytostatic and cytotoxic activity, with one compound being 10.0-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.govrsc.org The proposed mechanism for some of these compounds involves DNA binding through intercalation and groove binding. nih.gov Benzothiazole derivatives incorporating a chloro-phenyl moiety have also shown antiproliferative activity against human prostate cancer cell lines. nih.gov
Antidiabetic Activity: The benzamide (B126) scaffold is a known pharmacophore in the development of antidiabetic agents. nih.gov Researchers have synthesized and evaluated this compound derivatives for their potential to manage type 2 diabetes. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory potential against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov One derivative with a 2-methyl-5-nitrophenyl substituent was found to be highly active, showing four-fold and six-fold greater inhibitory potential against α-glucosidase and α-amylase, respectively, compared to the standard drug acarbose. nih.gov Another study focused on N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives, which demonstrated significant α-amylase and α-glucosidase inhibitory activities. researchgate.net Compounds with electron-withdrawing groups on the benzamide ring generally showed enhanced inhibitory effects. researchgate.net
Antimicrobial Activity: The this compound core has been incorporated into various molecular frameworks to generate novel antimicrobial agents. nanobioletters.com Pyridine (B92270) derivatives, in general, are recognized for their therapeutic properties, including antimicrobial and antiviral activities. mdpi.com The presence of chloro and hydroxy groups on pyridine-containing compounds has been shown to result in excellent antimicrobial activity against a broad spectrum of bacteria and fungi. mdpi.com For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and showed moderate to high antibacterial action. researchgate.net Additionally, 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives have been found to be active against several microorganisms. nih.gov
Anti-inflammatory Activity: Several studies have explored the anti-inflammatory potential of benzamide derivatives. nih.gov A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities, with some compounds exhibiting better pharmacological responses than reference controls. nih.gov The benzamide structure is a common feature in molecules with anti-inflammatory properties. nih.gov
Table 1: Pre-clinical Investigations of this compound Derivatives
| Therapeutic Area | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Quinazoline-based pyrimidodiazepines | High antiproliferative, cytostatic, and cytotoxic activity against various cancer cell lines. Mechanism may involve DNA binding. | nih.govrsc.org |
| Antidiabetic | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Potent inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. | nih.gov |
| Antimicrobial | N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Moderate to high antibacterial activity against various bacterial strains. | researchgate.net |
| Anti-inflammatory | Substituted (pyridin-4-yl)phenyl-2-methoxybenzamides | Some derivatives showed better pharmacological and biological responses than reference controls. | nih.gov |
Development as Chemical Probes for Biological Pathways and Targets
Beyond their direct therapeutic potential, this compound derivatives are valuable tools for chemical biology. Their ability to be modified allows for the creation of chemical probes to investigate biological pathways and identify molecular targets. ontosight.ai These probes can be designed to interact with specific enzymes or receptors, thereby inhibiting their activity and helping to elucidate their roles in cellular processes. The synthesis of these compounds often involves coupling reactions, which can be adapted to incorporate reporter tags or reactive groups for target identification studies. For example, analogues of N-(2-aminoethyl)benzamide have been synthesized and used as time-dependent inhibitors of monoamine oxidase-B (MAO-B) to study its mechanism. nih.gov
Potential in Agrochemical Research
The structural motifs present in this compound are also relevant to the development of new agrochemicals, with research exploring their potential as both insecticides and herbicides. ontosight.aiontosight.ai
Insecticidal Activity Mechanisms
Derivatives of this compound have been investigated for their insecticidal properties. For instance, novel pyrimidine (B1678525) derivatives containing a urea (B33335) pharmacophore have shown insecticidal activity against Aedes aegypti. nih.gov Another study synthesized a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which exhibited good insecticidal activity. nih.gov The design of these compounds is often inspired by existing successful insecticides, such as chlorantraniliprole, which contains an amide-based structure. nih.gov Research has also focused on N, N′-substituted benzamide derivatives as potential insect growth regulators against pests like the white mango scale insect. researchgate.netgrowingscience.com
Herbicidal Properties
The benzamide scaffold has also been utilized in the search for new herbicides. ontosight.ai Some benzamide derivatives have demonstrated herbicidal activity, and research in this area continues to explore new structural variations to improve efficacy and crop safety. ontosight.ai While specific studies on the herbicidal properties of this compound itself are less common, the broader class of benzamides is a known area of interest in herbicide research. ontosight.ai
Exploration in Materials Science and Advanced Functional Molecules
The chemical properties of this compound and its derivatives also lend themselves to applications in materials science. The presence of aromatic rings and heteroatoms can impart unique electronic and photophysical properties to these molecules. The synthesis of these compounds can involve various chemical reactions, including substitution and coupling reactions, which allow for the creation of larger, more complex molecules with tailored properties. These molecules can be explored for their potential use in the development of new materials with specific functionalities.
Challenges and Opportunities in this compound Research
The exploration of this compound derivatives is not without its hurdles; however, these challenges are intrinsically linked to significant opportunities for innovation and discovery.
A primary challenge lies in the synthetic accessibility and diversification of these molecules. While the fundamental amide coupling reaction is well-established, the synthesis of the requisite 2-chloro-4-aminopyridine precursor can be complex. nih.gov The development of more efficient, scalable, and cost-effective synthetic routes is crucial for enabling broader screening and development efforts. This challenge presents an opportunity for synthetic chemists to devise novel methodologies, potentially involving late-stage chlorination or innovative coupling strategies, to streamline the production of a diverse library of this compound analogues.
Another significant challenge is the elucidation of precise structure-activity relationships (SAR) . As with many classes of bioactive compounds, minor structural modifications can lead to dramatic shifts in biological activity and target selectivity. A systematic exploration of the chemical space around the this compound core is necessary to understand the influence of substituents on both the benzoyl and pyridinyl moieties. This necessitates a robust screening infrastructure and integrated computational modeling to guide the synthetic efforts. The opportunity here is to build a comprehensive SAR database that can inform the rational design of future compounds with optimized properties.
Furthermore, the potential for off-target effects and toxicity is a persistent challenge in drug and pesticide discovery. The presence of a chlorinated pyridine ring, while often beneficial for activity, can also introduce liabilities. A thorough toxicological profiling of lead compounds is essential but can be resource-intensive. This challenge opens the door for the development of predictive toxicology models specifically tailored to this class of compounds, as well as the design of derivatives with improved safety profiles. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related 2-chloro-nitrobenzamide derivatives have shown that these compounds can possess good solubility and absorption profiles, suggesting a promising starting point. researchgate.net
The opportunity to explore novel biological targets for this compound derivatives is vast. While research on related benzamides has focused on areas like antidiabetic agents and inhibitors of specific enzymes, the unique electronic signature of the 2-chloro-4-pyridinyl moiety may allow for interaction with a different spectrum of biological macromolecules. researchgate.netresearchgate.net Phenotypic screening of diverse compound libraries against a wide range of cell lines, pathogens, and plant systems could uncover unexpected and valuable biological activities.
Finally, the potential for antimicrobial and antiparasitic applications represents a significant opportunity. The pyridine ring is a common feature in many antimicrobial agents, and its combination with the benzamide scaffold could lead to the discovery of new compounds active against drug-resistant bacteria, fungi, or protozoa. nih.govmdpi.com Research on other substituted benzamides has already demonstrated their potential against pathogens like Plasmodium falciparum, the causative agent of malaria. mdpi.com
Outlook for Rational Design and Discovery of Next-Generation Analogues
The future of this compound research will increasingly rely on a synergistic interplay between computational chemistry, synthetic innovation, and high-throughput biological screening. The rational design and discovery of next-generation analogues will be guided by a deeper understanding of their molecular interactions and biological effects.
Structure-based drug design will play a pivotal role. Once a validated biological target is identified, techniques such as X-ray crystallography and cryogenic electron microscopy can be employed to determine the three-dimensional structure of the target in complex with an this compound derivative. This structural information provides a molecular blueprint for the design of new analogues with enhanced binding affinity and selectivity. Molecular docking and dynamic simulation studies, as have been successfully applied to other 2-chloro-benzamide derivatives, can be used to predict the binding modes and affinities of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net
Fragment-based drug discovery (FBDD) offers another powerful approach. This technique involves screening smaller chemical fragments for weak binding to the target protein. Once a fragment that binds to a specific pocket is identified, it can be grown or linked with other fragments to create a more potent lead compound. The N-(2-Chloro-4-pyridinyl) and benzamide moieties themselves can be considered as starting fragments for such an approach.
The application of artificial intelligence and machine learning (AI/ML) is set to revolutionize the discovery process. AI algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, significantly accelerating the identification of promising candidates. Generative models can even design novel molecular structures with desired properties from scratch.
Furthermore, the exploration of bioisosteric replacements will be a key strategy for optimizing the properties of lead compounds. For instance, the chlorine atom on the pyridine ring could be replaced with other halogen atoms (e.g., fluorine, bromine) or small functional groups to fine-tune the electronic properties and metabolic stability of the molecule. Similarly, the benzamide portion of the molecule can be extensively modified to explore interactions with different sub-pockets of the target protein. Studies on related benzamides have shown that substitutions on the phenyl ring can significantly influence activity. researchgate.net
The development of targeted delivery systems could also enhance the therapeutic potential of this compound derivatives. By conjugating these compounds to antibodies, nanoparticles, or other targeting moieties, they can be delivered specifically to the site of action, increasing efficacy and reducing systemic side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Chloro-4-pyridinyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and benzamide moieties. For example:
- Step 1 : Chlorination of the pyridine ring at the 2- and 4-positions using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) .
- Step 2 : Coupling the chloropyridine derivative with a benzoyl chloride via amidation. This step often requires a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack .
- Purification : HPLC or recrystallization is recommended to achieve >95% purity .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide NH (δ ~10 ppm). Chlorine substituents induce deshielding in adjacent protons .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX ) resolves bond angles and torsional strain. For example, the dihedral angle between the pyridine and benzamide planes is critical for stability .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., bacterial proliferation assays targeting acps-pptase enzymes ).
- Structural Analogues : Use SAR studies (e.g., replacing chlorine with trifluoromethyl groups) to isolate electronic vs. steric effects .
- Statistical Validation : Apply multivariate regression to distinguish assay noise from true activity trends .
Q. What experimental strategies validate the compound’s interaction with bacterial enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of acps-pptase activity using radioactive labeling (³²P-ATP) and SDS-PAGE .
- Molecular Docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonds with pyridine nitrogen and hydrophobic interactions with the benzamide .
- Microbiological Validation : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to assess spectrum .
Q. How to address challenges in crystallizing this compound?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with mixed solvents (e.g., DCM/methanol) to optimize crystal growth .
- Temperature Control : Crystallize at 89 K to minimize thermal motion artifacts .
- Software Tools : Refine structures with SHELXL and visualize using ORTEP-3 for anisotropic displacement parameter analysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
